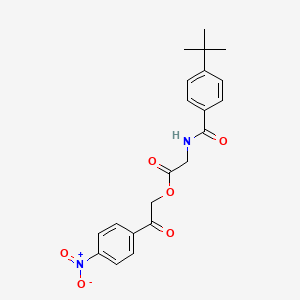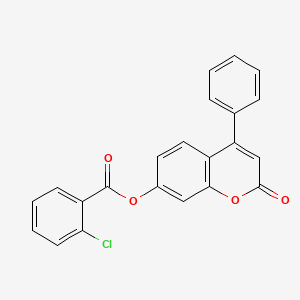
2,5-dichlorophenyl 2,4-dinitrobenzoate
Vue d'ensemble
Description
"2,5-dichlorophenyl 2,4-dinitrobenzoate" belongs to a class of organic compounds known for their diverse chemical and physical properties. These properties are influenced by the presence of chlorophenyl and dinitrobenzoate groups, which contribute to the molecule's reactivity and potential applications in various fields such as materials science and organic synthesis.
Synthesis Analysis
The synthesis of compounds similar to "2,5-dichlorophenyl 2,4-dinitrobenzoate" often involves nitration reactions, where nitro groups are introduced to aromatic rings, followed by esterification processes that attach the benzoate group to an aromatic compound. Methods such as hydrothermal synthesis can be used to form coordination polymers with specific structural features (Varughese & Pedireddi, 2005).
Molecular Structure Analysis
The molecular structure of compounds containing dinitrobenzoate and chlorophenyl groups is characterized by strong intramolecular and intermolecular interactions, such as hydrogen bonding. These interactions significantly influence the stability and overall configuration of the molecule. Single crystal X-ray diffraction methods are commonly employed to unambiguously establish the structures of such complexes (Varughese & Pedireddi, 2005).
Chemical Reactions and Properties
Compounds with dinitrobenzoate and chlorophenyl groups participate in a variety of chemical reactions, including solvent-dependent coordination polymers formation and reactions with amines or hydrazines to form azo, imidazole, or formazan derivatives. These reactions can be tailored to produce materials with specific functional properties (Pedireddi & Varughese, 2004).
Applications De Recherche Scientifique
Formation of Derivatives and Analogues
- 2,5-Dichlorophenyl 2,4-dinitrobenzoate is utilized in forming various chemical derivatives. For example, 5-aminobenzothiophene and 5-aminobenzothiadiazole react with 2,4-dinitrochlorobenzene to form dinitroanilino derivatives, leading to triazole and imidazole derivatives upon further reactions (Kamel et al., 1970).
Synthesis of Antimicrobial Agents
- The compound plays a role in the synthesis of antimicrobial agents. For example, it is used in the synthesis of formazans from Mannich base derivatives, showcasing its relevance in developing compounds with antimicrobial properties (Sah et al., 2014).
Study of Isomerism and Chemical Structure
- 2,5-Dichlorophenyl 2,4-dinitrobenzoate contributes to the understanding of isomerism and chemical structures, as seen in studies involving N-2,4-dinitrophenylbenzotriazoles (Santa María et al., 2007).
Kinetic and Mechanism Studies
- The compound is used in studying the kinetics and mechanism of reactions, such as the pyridinolysis of S-2,4-dinitrophenyl 4-substituted thiobenzoates. These studies provide insights into chemical reaction dynamics (Castro et al., 2005).
Spectroscopic Characterization and Analyses
- It is involved in the spectroscopic characterization and analyses of chemical compounds, as demonstrated in studies of molecular structure and reactivity descriptors of various dyes (Wazzan et al., 2016).
Supramolecular Assemblies and Hydrogen Bond Networks
- Research shows its use in creating supramolecular assemblies and studying hydrogen bond networks, essential in understanding complex chemical systems (Varughese & Pedireddi, 2005).
Environmental Impact Studies
- 2,5-Dichlorophenyl 2,4-dinitrobenzoate is also significant in environmental studies, such as analyzing its presence and effects in ecosystems, as seen in research involving chlorinated dibenzo-p-dioxins and dibenzofurans (Zhang et al., 2011).
Propriétés
IUPAC Name |
(2,5-dichlorophenyl) 2,4-dinitrobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6Cl2N2O6/c14-7-1-4-10(15)12(5-7)23-13(18)9-3-2-8(16(19)20)6-11(9)17(21)22/h1-6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPDJKLWMESJHCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)OC2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6Cl2N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dichlorophenyl 2,4-dinitrobenzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-allyl-4-[2-(4-chloro-3-methylphenoxy)propanoyl]piperazine](/img/structure/B4622414.png)
![N-(4-bromo-3-methylphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide](/img/structure/B4622432.png)
![2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-bromo-2-pyridinyl)acetamide](/img/structure/B4622442.png)

![2-chloro-N-({[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4622460.png)
![3-[({3-[(cyclopropylamino)carbonyl]-2-thienyl}amino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4622467.png)

![1-{[3-(2,5-dimethyl-3-thienyl)-1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-3-piperidinol](/img/structure/B4622475.png)
![(2-bromo-6-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amine](/img/structure/B4622477.png)

![ethyl 4-({[3-cyano-4-methyl-6-(trifluoromethyl)-2-pyridinyl]thio}methyl)-2-(isopropylamino)-1,3-thiazole-5-carboxylate](/img/structure/B4622486.png)
![N-{[(4-bromo-2,6-dimethylphenyl)amino]carbonothioyl}-2,4-dichlorobenzamide](/img/structure/B4622490.png)

![2-[(4-allyl-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B4622503.png)